molecular formula C10H15NO B14365261 N-Cyclohexylidenebut-2-enamide CAS No. 91573-51-2

N-Cyclohexylidenebut-2-enamide

Cat. No.: B14365261
CAS No.: 91573-51-2
M. Wt: 165.23 g/mol
InChI Key: HUWJNMLBFPYRIP-UHFFFAOYSA-N
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Description

N-Cyclohexylidenebut-2-enamide is an unsaturated amide characterized by a cyclohexylidene group conjugated with a but-2-enamide moiety. This compound belongs to the enamide family, which is notable for its applications in organic synthesis, polymer chemistry, and medicinal chemistry due to its reactive α,β-unsaturated carbonyl system.

Properties

CAS No.

91573-51-2

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-cyclohexylidenebut-2-enamide

InChI

InChI=1S/C10H15NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2,6H,3-5,7-8H2,1H3

InChI Key

HUWJNMLBFPYRIP-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)N=C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexylidenebut-2-enamide typically involves the reaction of cyclohexanone with but-2-enamide under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the double bond between the cyclohexylidene and but-2-enamide groups. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of cyclohexanone .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylidenebut-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Cyclohexylidenebut-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexylidenebut-2-enamide involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of specific signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Cyclohexylidenebut-2-enamide with three related compounds based on structural features, synthesis pathways, and functional properties.

N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide

  • Structural Similarities : Shares the enamide backbone (prop-2-enamide) and cyclohexyl-derived substituents. The addition of a 4-octyloxyphenyl group enhances hydrophobicity .
  • Synthesis : Prepared via multi-step reactions involving condensation of cyclohexylamine derivatives with activated acrylates. The process emphasizes regioselectivity due to the α,β-unsaturated system .

N-Cyclohexylacetamide

  • Structural Differences : Lacks the unsaturated enamide system; instead, it features a saturated acetamide group (CH₃CONH-cyclohexyl).
  • Safety Profile : Classified as a low-toxicity compound with mild irritancy (skin/eye contact). First-aid measures focus on rinsing and medical consultation .
  • Reactivity : Less reactive than this compound due to the absence of conjugation in the amide group, reducing susceptibility to nucleophilic attacks .

2-(N-Cyclohexylcarbamoyl)benzenesulfonamide

  • Functional Groups: Combines a cyclohexylcarbamoyl group with a sulfonamide moiety.
  • Crystallographic Data: Exhibits planar geometry at the sulfonamide group, with hydrogen bonding stabilizing the crystal lattice—a feature absent in this compound due to its non-aromatic structure .

Comparative Data Table

Property This compound N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide N-Cyclohexylacetamide 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide
Molecular Formula C₁₀H₁₅NO (hypothesized) C₂₅H₃₅N₂O₃ C₈H₁₅NO C₁₃H₁₈N₂O₃S
Functional Groups α,β-unsaturated enamide Enamide, cyclohexylamino, 4-octyloxyphenyl Saturated acetamide Cyclohexylcarbamoyl, sulfonamide
Reactivity High (conjugated system) Moderate (steric hindrance from substituents) Low Moderate (acidic sulfonamide)
Applications Polymer chemistry, synthesis Liquid crystals, stabilizers Solvents, intermediates Pharmaceuticals, crystallography
Toxicity Not reported Limited data Low Not reported

Key Research Findings

  • Synthetic Challenges : Enamide derivatives like this compound require controlled reaction conditions to avoid polymerization of the α,β-unsaturated system .
  • Hydrophobic vs. Hydrophilic Behavior : The presence of alkyl or aryl substituents (e.g., 4-octyloxyphenyl) significantly alters solubility and material properties compared to simpler analogs like N-Cyclohexylacetamide .

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